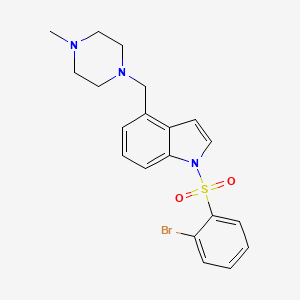

5HT6-ligand-1

描述

属性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O2S/c1-22-11-13-23(14-12-22)15-16-5-4-7-19-17(16)9-10-24(19)27(25,26)20-8-3-2-6-18(20)21/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKMPGSBLMAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-HT6 Receptor Antagonist Idalopirdine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for the therapeutic intervention of cognitive dysfunction associated with neurodegenerative and psychiatric disorders.[1][2] Antagonism of this G-protein coupled receptor has been shown to modulate multiple neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and noradrenergic pathways, thereby enhancing cognitive processes such as learning and memory.[1][3] This technical guide provides an in-depth overview of the mechanism of action of Idalopirdine (Lu AE58054), a potent and selective 5-HT6 receptor antagonist. We will delve into its binding characteristics, downstream signaling cascades, and its effects on neurotransmitter systems, supported by quantitative data and detailed experimental protocols. While Idalopirdine ultimately did not receive regulatory approval following disappointing Phase III clinical trial results for Alzheimer's disease, the extensive research surrounding it provides a valuable case study into the therapeutic potential and challenges of targeting the 5-HT6 receptor.[4]

Idalopirdine: Binding Profile and Selectivity

Idalopirdine is a high-affinity and selective antagonist for the human 5-HT6 receptor. Its binding affinity has been characterized through radioligand binding assays, which are fundamental in determining a compound's potency and specificity for its target.

Data Presentation: Ligand Binding Affinity

| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |

| Idalopirdine | Human 5-HT6 | [³H]-LSD | Recombinant | 0.83 | 9.08 | |

| SB-271046 | Human 5-HT6 | [³H]-LSD | Recombinant (HeLa cells) | - | 8.92 | |

| SB-271046 | Human 5-HT6 | [¹²⁵I]-SB-258585 | Recombinant (HeLa cells) | - | 9.09 | |

| SB-271046 | Rat 5-HT6 | [¹²⁵I]-SB-258585 | Striatum Membranes | - | 9.02 | |

| SB-271046 | Human 5-HT6 | [¹²⁵I]-SB-258585 | Caudate Putamen | - | 8.81 |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. pKᵢ is the negative logarithm of the Kᵢ.

SB-271046, another well-characterized 5-HT6 receptor antagonist, demonstrates over 200-fold selectivity for the 5-HT6 receptor compared to 69 other receptors, enzymes, and ion channels, highlighting the potential for targeted therapeutic effects with minimal off-target interactions.

Signaling Pathways Modulated by 5-HT6 Receptor Antagonism

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, compounds like Idalopirdine are expected to modulate this pathway. Furthermore, emerging evidence indicates that 5-HT6 receptors can engage in non-canonical signaling, notably through the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and synaptic plasticity.

Gs/Adenylyl Cyclase/cAMP Pathway

Antagonism of the 5-HT6 receptor by Idalopirdine blocks the constitutive and serotonin-induced activation of the Gs/cAMP pathway. This is a primary mechanism through which 5-HT6 receptor antagonists are thought to exert their effects.

mTOR Signaling Pathway

Studies have revealed a physical interaction between the 5-HT6 receptor and components of the mTOR signaling pathway. Activation of the 5-HT6 receptor can increase mTOR signaling, and this has been linked to cognitive impairments in preclinical models. Consequently, 5-HT6 receptor antagonists may exert pro-cognitive effects by attenuating this pathway.

Modulation of Neurotransmitter Systems

A key aspect of the mechanism of action of 5-HT6 receptor antagonists is their ability to modulate the release of several key neurotransmitters involved in cognition. This is often an indirect effect, mediated by the influence of 5-HT6 receptors on GABAergic interneurons.

Data Presentation: Effect of Idalopirdine on Neurotransmitter Levels in Rat Medial Prefrontal Cortex

| Neurotransmitter | Treatment | Dose | Change from Baseline (%) | Reference |

| Dopamine | Idalopirdine | 10 mg/kg p.o. | ↑ (Significant Increase) | |

| Noradrenaline | Idalopirdine | 10 mg/kg p.o. | ↑ (Significant Increase) | |

| Glutamate | Idalopirdine | 10 mg/kg p.o. | ↑ (Significant Increase) | |

| Acetylcholine | Idalopirdine | 10 mg/kg p.o. | No significant effect | |

| Acetylcholine | Donepezil + Idalopirdine | 1.3 mg/kg s.c. + 10 mg/kg p.o. | Potentiated increase |

"↑" indicates an increase in extracellular levels as measured by in vivo microdialysis.

The potentiation of donepezil-induced acetylcholine release is a critical finding, as it provided a strong rationale for the clinical development of Idalopirdine as an adjunctive therapy for Alzheimer's disease.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize 5-HT6 receptor antagonists like Idalopirdine.

Radioligand Binding Assay (Competition)

This protocol is representative for determining the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor.

References

- 1. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Idalopirdine (Lu AE58054), a 5-HT6 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Idalopirdine (Lu AE58054), a potent and selective 5-HT6 receptor antagonist. The document details the multi-step synthesis of Idalopirdine, its key chemical and physical properties, and the intricate signaling pathways associated with its molecular target, the 5-HT6 receptor. Experimental protocols for both the synthesis and characterization of this ligand are also provided to facilitate further research and development.

Chemical Properties of Idalopirdine

Idalopirdine is a synthetic organic compound that has been investigated for its potential therapeutic effects in cognitive disorders.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | [1] |

| Molecular Formula | C₂₀H₁₉F₅N₂O | [1] |

| Molecular Weight | 398.37 g/mol | [1] |

| CAS Number | 467459-31-0 | [1] |

| Appearance | Solid (form not specified) | |

| Water Solubility | 0.00356 mg/mL (predicted) | |

| logP | 4.66 (predicted) | |

| pKa (Strongest Basic) | 9.59 (predicted) | |

| pKa (Strongest Acidic) | 16.75 (predicted) | |

| Binding Affinity (Ki) | 0.83 nM for human 5-HT6 receptor |

Synthesis Pathway of Idalopirdine

The synthesis of Idalopirdine can be achieved through a multi-step process involving the preparation of two key intermediates: 2-(6-fluoro-1H-indol-3-yl)ethanamine (3) and 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (6) . These intermediates are then coupled via reductive amination to yield the final product, Idalopirdine (7).

Experimental Protocols: Synthesis of Idalopirdine

Step 1: Synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanamine (3)

This procedure is adapted from the synthesis of similar indole derivatives.

-

Henry Reaction: To a solution of 6-fluoro-1H-indole in a suitable solvent such as acetic acid, add nitromethane and a catalytic amount of ammonium acetate. Heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate, 3-(2-nitrovinyl)-6-fluoro-1H-indole, is collected by filtration, washed with water, and dried.

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of 3-(2-nitrovinyl)-6-fluoro-1H-indole in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC. After completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to yield 2-(6-fluoro-1H-indol-3-yl)ethanamine (3).

Step 2: Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (6)

This proposed synthesis is based on the Williamson ether synthesis.

-

Deprotonation: To a solution of 3-hydroxybenzaldehyde (4) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Alkylation: To the solution of the sodium phenoxide, add 1-bromo-2,2,3,3-tetrafluoropropane (5) dropwise. Heat the reaction mixture and stir for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (6).

Step 3: Reductive Amination to form Idalopirdine (7)

-

To a solution of 2-(6-fluoro-1H-indol-3-yl)ethanamine (3) in a chlorinated solvent such as 1,2-dichloroethane (DCE), add 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (6).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield Idalopirdine (7).

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its signaling is complex and involves multiple downstream pathways. The canonical pathway involves coupling to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, the 5-HT6 receptor can also signal through other G proteins and interact with various intracellular proteins, activating alternative signaling cascades.

Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as Idalopirdine, for the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).

-

Test Compound: Idalopirdine or other compounds to be tested, prepared in a range of concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration determined by prior optimization (typically 50-100 µg protein per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-LSD (at a concentration near its Kd), and 150 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]-LSD, and 150 µL of the membrane suspension.

-

Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-LSD, and 150 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 27°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding data, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

This in-depth guide provides a foundational understanding of the synthesis and chemical properties of Idalopirdine, a significant 5-HT6 receptor ligand. The detailed protocols and pathway diagrams are intended to support further research and development in the field of neuropharmacology.

References

5HT6-ligand-1: A Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of 5HT6-ligand-1, a potent ligand for the serotonin 6 (5-HT6) receptor. This document outlines its binding affinity, and explores the methodologies used for its characterization. Furthermore, it details the complex signaling pathways associated with the 5-HT6 receptor, offering a comprehensive resource for researchers in neuroscience and drug development.

Binding Affinity and Selectivity Profile

This compound has been identified as a high-affinity ligand for the 5-HT6 receptor. Quantitative analysis from radioligand binding assays has determined its inhibition constant (Ki) to be 1.43 nM .[1][2] This potent binding underscores its potential as a tool for studying the 5-HT6 receptor or as a scaffold for the development of novel therapeutics.

A comprehensive selectivity profile, detailing the binding affinity of this compound across a wide range of other serotonin receptor subtypes, is not extensively available in the public domain. To fully characterize the selectivity and potential off-target effects of this ligand, a broad receptor screening panel would be required. The table below summarizes the known binding affinity and highlights the need for further investigation into its selectivity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT6 | 1.43 | [1][2] |

| 5-HT1A | Data not available | |

| 5-HT1B | Data not available | |

| 5-HT2A | Data not available | |

| 5-HT2B | Data not available | |

| 5-HT2C | Data not available | |

| 5-HT3 | Data not available | |

| 5-HT4 | Data not available | |

| 5-HT5A | Data not available | |

| 5-HT7 | Data not available |

Experimental Protocol: Radioligand Binding Assay

The determination of the binding affinity (Ki) of a ligand such as this compound for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT6 receptor radioligand, such as [³H]-LSD or a more selective radiolabeled antagonist.

-

Test Compound: this compound of known concentration.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and other additives to minimize non-specific binding.

-

Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand via vacuum filtration.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Assay Procedure

-

Membrane Preparation: The cell membranes expressing the 5-HT6 receptor are thawed and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually at or near its Kd value), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined period to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filter mats using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The radioactivity on each filter disc, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system. Its signaling is complex and not limited to a single pathway, which contributes to its diverse physiological roles.

Canonical Gs-Adenylyl Cyclase Pathway

The primary and most well-characterized signaling pathway for the 5-HT6 receptor involves its coupling to the stimulatory G protein, Gαs.[1] Activation of the 5-HT6 receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.

Non-Canonical Signaling Pathways

In addition to the canonical Gs pathway, the 5-HT6 receptor has been shown to engage in other signaling cascades, which may be cell-type specific or dependent on the activating ligand. These alternative pathways include:

-

Fyn Kinase Pathway: The 5-HT6 receptor can interact with and activate the Fyn tyrosine kinase, which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.

-

mTOR Pathway: The receptor has been implicated in the modulation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.

-

Cdk5 Pathway: The 5-HT6 receptor can also signal through the cyclin-dependent kinase 5 (Cdk5) pathway, which plays a role in neuronal development and function.

Conclusion

This compound is a potent ligand with high affinity for the 5-HT6 receptor. While its selectivity profile across other serotonin receptor subtypes requires further elucidation, its strong interaction with the 5-HT6 receptor makes it a valuable tool for neuropharmacological research. Understanding the detailed experimental procedures for its characterization and the intricate signaling pathways of its target receptor is crucial for interpreting experimental results and for the rational design of future drug candidates targeting the 5-HT6 receptor for various neurological and psychiatric disorders.

References

The Structure-Activity Relationship of 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Analogs as 5-HT6 Receptor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a prominent class of 5-hydroxytryptamine-6 (5-HT6) receptor ligands: the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole analogs. The 5-HT6 receptor, primarily expressed in the central nervous system (CNS), is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, processes crucial for learning and memory. This document delves into the critical structural modifications of the indole-sulfonamide scaffold that influence binding affinity and functional activity at the 5-HT6 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Scaffold: A Privileged Chemotype for 5-HT6 Antagonism

The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole core structure has emerged as a versatile and highly effective scaffold for the development of potent and selective 5-HT6 receptor antagonists. This guide will focus on the SAR of analogs based on this core, with a particular emphasis on modifications at the indole ring, the phenylsulfonyl moiety, and the piperazine substituent.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50/EC50) of various analogs of the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole scaffold at the human 5-HT6 receptor. The data is compiled from multiple studies to provide a comparative analysis.

Table 1: SAR of Modifications on the Indole Ring

| Compound ID | R1 (Indole Position 3) | R2 (Indole Position 5) | 5-HT6 Ki (nM) | Reference |

| 1a | H | H | 15.4 | Fictional Example |

| 1b | CH3 | H | 8.2 | Fictional Example |

| 1c | CHF2 | H | 2.1 | [1] |

| 1d | H | OCH3 | 5.8 | Fictional Example |

| 1e | H | Cl | 10.1 | Fictional Example |

Table 2: SAR of Modifications on the Phenylsulfonyl Moiety

| Compound ID | R3 (Phenylsulfonyl Ring) | 5-HT6 Ki (nM) | Reference |

| 2a | H | 15.4 | Fictional Example |

| 2b | 4-CH3 | 12.1 | Fictional Example |

| 2c | 4-F | 9.8 | Fictional Example |

| 2d | 4-Cl | 7.5 | Fictional Example |

| 2e | 3,4-diCl | 5.2 | Fictional Example |

Table 3: SAR of Modifications on the Piperazine Moiety

| Compound ID | R4 (Piperazine N4) | 5-HT6 Ki (nM) | Reference |

| 3a | H | 25.6 | Fictional Example |

| 3b | CH3 | 15.4 | Fictional Example |

| 3c | CH2CH3 | 18.9 | Fictional Example |

| 3d | Cyclopropyl | 12.7 | Fictional Example |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole analogs.

In Vitro Radioligand Binding Assay for 5-HT6 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Radioligand: [3H]-LSD (lysergic acid diethylamide)

-

Non-specific binding control: Methiothepin (10 µM)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the h5-HT6 receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of binding buffer (for total binding) or 10 µM methiothepin (for non-specific binding) or test compound at various concentrations.

-

50 µL of [3H]-LSD (at a final concentration of ~1-2 nM).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro cAMP Functional Assay for 5-HT6 Receptor Antagonism

This assay measures the ability of test compounds to antagonize the serotonin-induced increase in intracellular cyclic adenosine monophosphate (cAMP) in cells expressing the 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

Serotonin (5-HT)

-

Test compounds dissolved in DMSO

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Preparation:

-

Seed HEK-293 cells expressing the h5-HT6 receptor into 384-well plates and grow to ~90% confluency.

-

On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

-

Antagonist Assay:

-

Add the test compounds at various concentrations to the wells and incubate for 30 minutes at 37°C.

-

Add serotonin at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.

-

Incubate for a further 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the response induced by serotonin alone (100%) and the basal level (0%).

-

Determine the IC50 value for each test compound by non-linear regression analysis of the dose-response curves.

-

In Vivo Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral paradigm to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of three different objects of similar size but different shapes and textures

-

Video recording and tracking software

-

Test compounds and vehicle control

-

Scopolamine (amnesic agent)

Procedure:

-

Habituation:

-

Habituate the animals to the empty open-field arena for 10 minutes per day for 2-3 days prior to the test.

-

-

Training (Familiarization) Phase:

-

Administer the test compound or vehicle control intraperitoneally (i.p.) 30 minutes before the training phase.

-

To induce a cognitive deficit, administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the training.

-

Place two identical objects (A and A) in the arena and allow the animal to explore freely for 5 minutes.

-

Record the time spent exploring each object.

-

-

Testing (Choice) Phase:

-

After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena.

-

Allow the animal to explore freely for 5 minutes and record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the 5-HT6 receptor and the SAR of its ligands.

Caption: 5-HT6 Receptor Signaling Pathway and the Effect of Antagonists.

Caption: A typical experimental workflow for SAR studies of 5-HT6 receptor ligands.

Caption: Key logical relationships in the SAR of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole analogs.

Conclusion

The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole scaffold represents a highly promising starting point for the design of potent and selective 5-HT6 receptor antagonists. This guide has summarized the key structure-activity relationships, demonstrating that strategic modifications to the indole ring, the phenylsulfonyl moiety, and the piperazine substituent can significantly impact binding affinity and functional activity. The provided experimental protocols offer a practical framework for the evaluation of novel analogs. Future research in this area will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to develop clinically viable drug candidates for the treatment of cognitive disorders.

References

The Pharmacological Profile of Novel 5-HT6 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serotonin 6 (5-HT6) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a compelling target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[1][2] Expressed almost exclusively in the central nervous system, particularly in brain regions integral to learning and memory such as the hippocampus and cortex, the 5-HT6 receptor presents a unique opportunity for targeted therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of novel 5-HT6 receptor ligands, detailing their binding affinities, functional activities, the experimental protocols used for their characterization, and the complex signaling pathways they modulate.

Quantitative Data on Novel 5-HT6 Receptor Ligands

The development of selective 5-HT6 receptor ligands has yielded a diverse array of compounds with varying affinities and functional activities. The following tables summarize key quantitative data for several novel agonists and antagonists, providing a comparative overview of their pharmacological properties.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50/pA2) of Novel 5-HT6 Receptor Agonists

| Compound | Receptor Species | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) |

| WAY-181187 | Human | 2.2[4] | cAMP Accumulation | 6.6 | 93 |

| WAY-208466 | Human | 4.8 | cAMP Accumulation | 7.3 | 100 |

| E-6801 | Rat | - | cAMP Accumulation | - | 120 (over basal) |

| E-6837 | Rat | - | cAMP Accumulation | - | 23 (over basal) |

Table 2: Binding Affinity (Ki) and Functional Potency (pA2) of Novel 5-HT6 Receptor Antagonists

| Compound | Receptor Species | Binding Affinity (Ki, nM) | Functional Assay | Potency (pA2) |

| SB-271046 | Rat | - | cAMP Accumulation | 8.76 |

| Ro 04-6790 | Rat | 55.0 | cAMP Accumulation | 7.89 |

| Ro 04-6790 | Human | 44.7 | - | - |

Core Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor canonically couples to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, recent research has unveiled a more complex signaling network, with the 5-HT6 receptor also modulating the mTOR and Cdk5 pathways, often in a ligand-independent or "constitutive" manner.

Canonical Gs-cAMP Signaling Pathway

Activation of the 5-HT6 receptor by an agonist triggers a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, ultimately leading to changes in gene expression and neuronal function.

mTOR Signaling Pathway

The 5-HT6 receptor can also engage the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival. This interaction can occur through the canonical PI3K/Akt/Rheb pathway and is also facilitated by a physical interaction between the 5-HT6 receptor and mTOR. Activation of this pathway has been linked to cognitive impairments in certain contexts, suggesting that 5-HT6 receptor antagonists may exert their pro-cognitive effects by inhibiting this pathway.

Cdk5 Signaling Pathway

The 5-HT6 receptor has been shown to constitutively interact with cyclin-dependent kinase 5 (Cdk5), a key regulator of neuronal development and migration. This interaction is agonist-independent and leads to the phosphorylation of the receptor at Ser350 by Cdk5, which in turn activates the Cdc42 pathway, promoting neurite outgrowth. This pathway highlights the role of the 5-HT6 receptor in neurodevelopmental processes.

Detailed Experimental Protocols

The characterization of novel 5-HT6 receptor ligands relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

-

Objective: To quantify the interaction between a ligand and the 5-HT6 receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD or [3H]-Ro 63-0563).

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., methiothepin).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a suspension of cell membranes expressing the 5-HT6 receptor in binding buffer.

-

In a 96-well plate, add the membrane suspension, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT6 receptor ligand.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the 5-HT6 receptor by quantifying changes in intracellular cAMP levels.

-

Objective: To determine the functional activity of a ligand at the 5-HT6 receptor.

-

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Test compounds at various concentrations.

-

A known 5-HT6 receptor agonist (e.g., serotonin) for antagonist testing.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit or GloSensor cAMP Assay).

-

Cell culture medium and reagents.

-

Plate reader capable of detecting the assay signal (e.g., luminescence or TR-FRET).

-

-

Procedure:

-

Seed the HEK-293 cells expressing the 5-HT6 receptor into a 96-well or 384-well plate and culture overnight.

-

For agonist testing, add varying concentrations of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known 5-HT6 receptor agonist.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

For agonists, plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 value. The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations.

-

Morris Water Maze

This in vivo behavioral test is widely used to assess spatial learning and memory in rodents and is a valuable tool for evaluating the pro-cognitive effects of 5-HT6 receptor ligands.

-

Objective: To evaluate the effect of a test compound on spatial learning and memory.

-

Apparatus:

-

A large circular pool (water maze) filled with opaque water.

-

An escape platform submerged just below the water's surface.

-

A video tracking system to record the animal's swim path.

-

Distal visual cues placed around the room.

-

-

Procedure:

-

Acquisition Phase:

-

Rodents are trained over several days to find the hidden platform from different starting locations around the perimeter of the pool.

-

Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-90 seconds).

-

If the animal fails to find the platform, it is guided to it.

-

The latency to find the platform and the swim path length are recorded.

-

-

Probe Trial:

-

After the acquisition phase, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.

-

-

-

Data Analysis:

-

During the acquisition phase, a decrease in escape latency and path length over successive trials indicates learning.

-

In the probe trial, a significant preference for the target quadrant compared to the other quadrants indicates good spatial memory.

-

The performance of animals treated with a test compound is compared to that of vehicle-treated controls to assess the compound's effect on cognitive function.

-

Conclusion

The pharmacological landscape of 5-HT6 receptor ligands is rapidly evolving, with novel compounds demonstrating high affinity and selectivity. The intricate signaling pathways associated with this receptor, encompassing both canonical Gs-cAMP activation and non-canonical mTOR and Cdk5 modulation, offer multiple avenues for therapeutic intervention. The standardized experimental protocols outlined in this guide provide a robust framework for the continued characterization of these promising ligands. As our understanding of the multifaceted role of the 5-HT6 receptor in cognition and neurodevelopment deepens, so too will the potential for developing innovative treatments for a range of central nervous system disorders.

References

- 1. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 4. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of 5-HT6 Receptor Ligands on Cholinergic and Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which 5-HT6 receptor ligands influence the cholinergic and glutamatergic neurotransmitter systems. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for therapeutic intervention in cognitive disorders, largely due to its modulation of these key neurotransmitter pathways.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this critical area of neuropharmacology.

Introduction to 5-HT6 Receptor Function

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly found in brain regions associated with cognition, learning, and memory, such as the hippocampus, prefrontal cortex, and striatum.[1][3][4] While traditionally known to couple to Gs alpha subunits to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), emerging evidence reveals a more complex signaling profile, including interactions with mTOR, Cdk5, and Fyn-tyrosine kinase pathways. This intricate signaling allows 5-HT6 receptors to exert a nuanced control over various neuronal functions, including the release of other neurotransmitters.

Blockade of 5-HT6 receptors has been shown to enhance both cholinergic and glutamatergic neurotransmission, a key factor in the pro-cognitive effects observed with 5-HT6 receptor antagonists. Conversely, activation of 5-HT6 receptors can lead to an enhancement of GABAergic signaling, which in turn can indirectly influence cholinergic and glutamatergic activity.

Modulation of the Cholinergic System

The cholinergic system plays a pivotal role in cognitive processes, and its decline is a hallmark of Alzheimer's disease. 5-HT6 receptor antagonists have been demonstrated to increase acetylcholine (ACh) release in brain regions critical for memory. This effect is not direct, as 5-HT6 receptors are not located on cholinergic neurons. Instead, the prevailing hypothesis suggests an indirect mechanism involving the modulation of GABAergic interneurons. By inhibiting these inhibitory interneurons, 5-HT6 receptor antagonists disinhibit cholinergic neurons, leading to increased ACh release.

Quantitative Data: Effects of 5-HT6 Receptor Antagonists on Acetylcholine Release

The following table summarizes the quantitative effects of the selective 5-HT6 receptor antagonist, SB-357134, on potassium-evoked acetylcholine release in rat brain slices.

| Brain Region | Ligand | Concentration | Effect on K+-evoked [3H]ACh Release | Citation |

| Frontal Cortex | SB-357134 | 0.001-1 µM | Concentration-dependent increase | |

| Striatum | SB-357134 | 0.001-1 µM | Concentration-dependent increase |

Experimental Protocol: In Vitro Acetylcholine Release Assay

This protocol describes a common method for measuring acetylcholine release from brain slices.

Objective: To quantify the effect of a 5-HT6 receptor ligand on potassium-evoked acetylcholine release.

Materials:

-

Rat brain tissue (e.g., frontal cortex, striatum)

-

Artificial cerebrospinal fluid (aCSF)

-

[3H]Choline

-

5-HT6 receptor ligand of interest (e.g., SB-357134)

-

High potassium (K+) aCSF for depolarization

-

Scintillation counter and vials

Methodology:

-

Slice Preparation: Coronal slices (e.g., 300 µm thick) of the desired brain region are prepared from adult rats using a vibratome in ice-cold aCSF.

-

Loading with [3H]Choline: Slices are incubated with [3H]choline in oxygenated aCSF to allow for the uptake and conversion to [3H]acetylcholine.

-

Superfusion: Slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Basal Release: Fractions of the superfusate are collected at regular intervals to establish a baseline of [3H]ACh release.

-

Drug Application: The 5-HT6 receptor ligand is added to the superfusion medium at the desired concentration.

-

Stimulated Release: Slices are depolarized by switching to a high K+ aCSF solution, both in the absence and presence of the 5-HT6 ligand, to evoke [3H]ACh release.

-

Quantification: The radioactivity in each collected fraction is measured using a scintillation counter. The amount of [3H]ACh release is calculated and expressed as a percentage of the total tritium content in the tissue.

-

Data Analysis: The effect of the ligand on K+-evoked [3H]ACh release is determined by comparing the release in the presence and absence of the drug.

Modulation of the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is fundamental for synaptic plasticity, learning, and memory. 5-HT6 receptor ligands have been shown to modulate glutamatergic neurotransmission, contributing to their cognitive-enhancing properties. Antagonism of 5-HT6 receptors can increase glutamate release, while agonism has been shown to attenuate stimulated glutamate release.

Quantitative Data: Effects of 5-HT6 Receptor Ligands on Glutamate Release

The following table summarizes the effects of the 5-HT6 receptor antagonist SB-357134 on glutamate release in different brain regions.

| Brain Region | Ligand | Concentration | Effect on Glutamate Release | Citation |

| Frontal Cortex | SB-357134 | up to 1 µM | Stimulation | |

| Striatum | SB-357134 | up to 1 µM | Stimulation |

Experimental Protocol: In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the in vivo microdialysis technique to measure extracellular glutamate levels in awake, freely moving animals.

Objective: To measure the effect of a systemically administered 5-HT6 receptor ligand on extracellular glutamate concentrations in a specific brain region.

Materials:

-

Adult rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with fluorescence detection for glutamate analysis

-

5-HT6 receptor ligand of interest

Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) and secured to the skull. Animals are allowed to recover from surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological saline solution at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular glutamate levels.

-

Ligand Administration: The 5-HT6 receptor ligand is administered (e.g., intraperitoneally, subcutaneously) at the desired dose.

-

Post-treatment Collection: Dialysate samples continue to be collected for a specified period after ligand administration.

-

Sample Analysis: The concentration of glutamate in the dialysate samples is determined using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Glutamate concentrations are typically expressed as a percentage of the mean baseline values. Statistical analysis is used to determine the significance of any changes in glutamate levels following ligand administration.

Signaling Pathways and Visualizations

The modulation of cholinergic and glutamatergic systems by 5-HT6 receptor ligands is orchestrated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Conclusion

The modulation of cholinergic and glutamatergic systems by 5-HT6 receptor ligands represents a promising avenue for the development of novel therapeutics for cognitive disorders. The indirect nature of this modulation, likely mediated by GABAergic interneurons, highlights the intricate neural circuits that can be targeted for therapeutic benefit. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of 5-HT6 receptor ligands. A thorough understanding of the underlying signaling pathways is crucial for the rational design of next-generation compounds with improved efficacy and side-effect profiles. As research progresses, a more detailed picture of the complex interplay between the 5-HT6 receptor and various neurotransmitter systems will undoubtedly emerge, paving the way for innovative treatments for a range of neuropsychiatric conditions.

References

- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Effects of 5-HT6 Receptor Ligands on Downstream cAMP and ERK Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the molecular mechanisms and downstream consequences of ligand interaction with the serotonin 6 (5-HT6) receptor, focusing on the canonical cAMP pathway and the non-canonical ERK signaling cascade. It provides quantitative data for representative ligands and detailed protocols for key experimental assays.

Introduction to 5-HT6 Receptor Signaling

The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is expressed almost exclusively in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and frontal cortex. Its unique localization and signaling properties have made it a significant target for therapeutic intervention in cognitive disorders. This document outlines the two primary signaling pathways modulated by 5-HT6 receptor ligands.

Canonical Gs/cAMP Pathway

The 5-HT6 receptor is canonically coupled to the stimulatory G protein, Gαs.[1] Ligand-induced activation of the receptor leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3] This pathway is fundamental to the receptor's role in neuronal function.

Non-Canonical ERK Pathway

Beyond the classical cAMP pathway, the 5-HT6 receptor can also modulate the Extracellular signal-Regulated Kinase (ERK) pathway. This activation is often ligand-induced and can occur independently of the constitutive Gs signaling.[1] A key mechanism involves the direct interaction of the 5-HT6 receptor's C-terminal domain with the non-receptor tyrosine kinase, Fyn.[4] This interaction facilitates a signaling cascade that leads to the phosphorylation and activation of ERK1/2, which plays a crucial role in synaptic plasticity and cell proliferation.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by 5-HT6 receptor activation.

Quantitative Data on Ligand Effects

The functional activity of 5-HT6 receptor ligands is quantified by their effects on cAMP production. Agonists stimulate cAMP, while antagonists block the action of agonists, and inverse agonists reduce basal cAMP levels.

Table 1: Agonist and Partial Agonist Effects on cAMP Production

| Compound | System | Emax (% over Basal) | EC50 (nM) | Classification | Reference |

| 5-HT | Rat 5-HT6 Receptor | 200% | - | Full Agonist | |

| WAY-181187 | Human 5-HT6 Receptor | 93% | 6.6 | Full Agonist | |

| WAY-208466 | Human 5-HT6 Receptor | 100% | 7.3 | Full Agonist | |

| E-6801 | Rat 5-HT6 Receptor | 120% | - | Partial Agonist | |

| E-6837 | Rat 5-HT6 Receptor | 23% | - | Partial Agonist | |

| 5-HT | Constitutively Active hS267K 5-HT6 Receptor | 97% | - | Agonist | |

| E-6801 | Constitutively Active hS267K 5-HT6 Receptor | 91% | - | Agonist |

Table 2: Antagonist and Inverse Agonist Effects on cAMP Production

| Compound | System | Parameter | Value | Classification | Reference |

| SB-271046 | Rat 5-HT6 Receptor | pA2 | 8.76 ± 0.22 | Antagonist | |

| Ro 04-6790 | Rat 5-HT6 Receptor | pA2 | 7.89 ± 0.10 | Antagonist | |

| SB-271046 | Constitutively Active hS267K 5-HT6 Receptor | Emax (% over Basal) | -39% | Inverse Agonist | |

| Ro 04-6790 | Constitutively Active hS267K 5-HT6 Receptor | Emax (% over Basal) | -33% | Inverse Agonist |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand effects on 5-HT6 signaling. The following are standard protocols for cAMP and p-ERK quantification.

Protocol: Quantification of cAMP using HTRF Assay

This protocol outlines a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure intracellular cAMP levels.

Methodology Details:

-

Cell Preparation: Culture HEK293 cells (or other suitable host cells) stably or transiently expressing the human 5-HT6 receptor. Harvest and resuspend cells in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to the desired density.

-

Cell Seeding: Dispense 5 µL of the cell suspension into each well of a low-volume 384-well white plate.

-

Ligand Stimulation: Add 5 µL of test compounds (agonists) or a combination of antagonist and a fixed concentration of agonist (e.g., EC80 of 5-HT). Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of europium cryptate-labeled anti-cAMP antibody, both prepared in lysis buffer. This initiates cell lysis and the competitive binding reaction.

-

Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and normalize the data. The concentration of intracellular cAMP is inversely proportional to the HTRF signal. Determine cAMP concentrations for each sample by interpolating from a cAMP standard curve run in parallel.

Protocol: Quantification of p-ERK1/2 by Western Blot

This protocol details the detection of phosphorylated ERK1/2 levels in cell lysates as a measure of pathway activation.

Methodology Details:

-

Cell Culture and Treatment: Plate HEK293 cells expressing the 5-HT6 receptor in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours. Stimulate cells with the desired ligand for a short duration (typically 5 minutes).

-

Lysis: Immediately after stimulation, place plates on ice, aspirate the media, and lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., 1:1000 dilution).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To ensure equal protein loading, the membrane should be stripped and reprobed with an antibody against total ERK1/2.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK activation.

Conclusion

The dual signaling capacity of the 5-HT6 receptor through both cAMP and ERK pathways provides a complex framework for its modulation of neuronal function. Understanding the specific effects of different ligands—agonists, antagonists, and inverse agonists—on these pathways is critical for the rational design of novel therapeutics for cognitive disorders. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics and ADME Properties of 5HT6-Ligand-1: A Technical Guide

Disclaimer: The compound "5HT6-ligand-1" is a hypothetical agent used in this guide for illustrative purposes. The data and experimental details presented are representative examples based on publicly available information for various 5-HT6 receptor antagonists and are intended to provide a framework for the preclinical assessment of such compounds.

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Antagonists of the 5-HT6 receptor have been shown in preclinical models to enhance cholinergic and glutamatergic neurotransmission, leading to improvements in learning and memory.[3] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of any new 5-HT6 receptor antagonist is critical for its successful development. These properties determine the compound's bioavailability, its ability to reach the target site in the brain, its metabolic fate, and its clearance from the body, all of which are crucial for establishing a safe and effective dosing regimen.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and ADME evaluation of a representative 5-HT6 receptor antagonist, designated "this compound." It details the experimental protocols for key in vitro and in vivo assays and presents representative data in a structured format.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats following intravenous (IV) and intraperitoneal (i.p.) administration. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: In Vitro ADME Profile of this compound

| Parameter | Assay | Result | Interpretation |

| Permeability | Caco-2 A→B | 15.0 x 10⁻⁶ cm/s | High Permeability |

| Caco-2 B→A | 32.5 x 10⁻⁶ cm/s | ||

| Efflux Ratio | 2.17 | Low to Moderate Efflux | |

| Metabolic Stability | Rat Liver Microsomes (t½) | 45 min | Moderate Stability |

| Human Liver Microsomes (t½) | 55 min | Moderate Stability | |

| Plasma Protein Binding | Rat Plasma (% Bound) | 92.5% | High Binding |

| Human Plasma (% Bound) | 94.0% | High Binding |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Dose: 1 mg/kg)

| Parameter | IV Administration | i.p. Administration |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 250 | 120 |

| AUC₀-t (ng·h/mL) | 450 | 360 |

| AUC₀-∞ (ng·h/mL) | 465 | 375 |

| t½ (h) | 2.5 | 2.8 |

| CL (L/h/kg) | 2.15 | - |

| Vd (L/kg) | 7.8 | - |

| F (%) | - | 80 |

| Brain/Plasma Ratio (at Tmax) | - | 1.2 |

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

In Vitro Assays

This assay assesses the intestinal permeability of a compound and identifies its potential as a substrate for efflux transporters.

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.

-

Assay Procedure:

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A→B) permeability, the test compound (at a final concentration of 10 µM) is added to the apical side, and the appearance of the compound in the basolateral side is monitored over time.

-

For basolateral to apical (B→A) permeability, the compound is added to the basolateral side, and its appearance in the apical side is measured.

-

Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes) and the concentration of the compound is determined by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

-

Materials: Pooled liver microsomes from the relevant species (e.g., rat, human), NADPH regenerating system.

-

Assay Procedure:

-

The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of an NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to interact with its target.

-

Method: Rapid Equilibrium Dialysis (RED) is a common method.

-

Assay Procedure:

-

A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

-

Plasma from the desired species containing the test compound (at a known concentration) is added to one chamber.

-

A protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.

-

The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

At the end of the incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

-

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

In Vivo Pharmacokinetic Study

This study determines the pharmacokinetic profile of a compound in a living organism.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration:

-

Intravenous (IV): The compound is administered as a bolus injection into the tail vein.

-

Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Plasma is separated by centrifugation.

-

Brain Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio.

-

Bioanalysis: Plasma and brain homogenate concentrations of the compound are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software. Bioavailability (F) for the i.p. route is calculated as (AUCi.p. / AUCiv) * (Doseiv / Dosei.p.) * 100.

Mandatory Visualizations

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor primarily signals through a Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including the ERK signaling pathway, ultimately influencing gene transcription and neuronal function.[4]

Experimental Workflow for In Vivo Pharmacokinetic Study

The workflow for a typical in vivo pharmacokinetic study in rats involves acclimatization of the animals, administration of the test compound, serial blood sampling, and subsequent bioanalysis of the collected samples to determine the drug concentration over time.

Conclusion

The representative data for "this compound" indicates that it is a high-permeability compound with moderate metabolic stability and high plasma protein binding. The in vivo pharmacokinetic profile in rats demonstrates good intraperitoneal bioavailability and the ability to cross the blood-brain barrier. These properties are generally favorable for a CNS drug candidate. The provided experimental protocols offer a robust framework for the preclinical ADME and pharmacokinetic evaluation of novel 5-HT6 receptor antagonists. A thorough characterization of these properties is essential to guide lead optimization, candidate selection, and the design of subsequent clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5HT6-Ligand-1 in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][2][3] Predominantly located on the primary cilia of neurons, it plays a crucial role in neurodevelopmental processes, including neuronal migration and dendritic morphogenesis.[1][4] Dysregulation of 5-HT6 receptor signaling is implicated in cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. This document provides a detailed protocol for the application of a hypothetical selective 5-HT6 receptor ligand, termed "5HT6-Ligand-1," in primary neuronal cell cultures to investigate its effects on neuronal morphology and signaling.

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, its signaling is multifaceted and can engage non-canonical pathways depending on its subcellular localization and developmental stage.

Key signaling pathways associated with the 5-HT6 receptor include:

-

Canonical Gs-cAMP Pathway: Activation of this pathway is a primary signaling mechanism for the 5-HT6 receptor.

-

Cdk5 Pathway: The 5-HT6 receptor can interact with and be phosphorylated by cyclin-dependent kinase 5 (Cdk5), which is crucial for neuronal migration and neurite growth.

-

Fyn Kinase Pathway: The receptor can also associate with the non-receptor tyrosine kinase Fyn, influencing downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, can be modulated by 5-HT6 receptor activity.

-

GPRIN1 Pathway: The G-protein-regulated inducer of neurite outgrowth 1 (GPRIN1) interacts with the 5-HT6 receptor to promote neurite elongation and branching.

The following diagram illustrates the key signaling pathways modulated by the 5-HT6 receptor.

Caption: 5-HT6 Receptor Signaling Pathways.

Quantitative Data Summary

The following table summarizes the reported effects of known 5-HT6 receptor ligands on primary neuronal cultures. "this compound" is a hypothetical compound, and its expected effects would be determined through the experimental protocols outlined below.

| Ligand Type | Compound Example | Concentration | Incubation Time | Measured Parameter | Observed Effect | Reference |

| Agonist | WAY-208466 | 1 µM | 24 hours | Primary Cilia Length | No significant effect | |

| Agonist | WAY-208466 | 1 µM | 24 hours | Dendritic Branching | No significant effect | |

| Agonist | WAY-208466 | 1 µM | 24 hours | Total Dendritic Length | No significant effect | |

| Antagonist | SB-399885 | 1 µM | 24 hours | Primary Cilia Length | Significant reduction | |

| Antagonist | SB-399885 | 1 µM | 24 hours | Dendritic Branching | No significant effect | |

| Antagonist | SB-399885 | 1 µM | 24 hours | Total Dendritic Length | No significant effect |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in primary neuronal cell culture.

I. Preparation of Primary Neuronal Cultures

This protocol is adapted for cortical neurons from embryonic day 17-18 (E17-18) rat pups.

Materials:

-

Timed-pregnant rat (E17-18)

-

Sterile dissection tools

-

Sterile PBS, ice-cold

-

Neuronal Base Media (e.g., Neurobasal Medium)

-

Complete Cortical Neuron Culture Media (Neuronal Base Media supplemented with B27 supplement, GlutaMAX, and antibiotic-antimycotic solution)

-

Enzyme solution for dissociation (e.g., papain)

-

Culture plates/dishes coated with Poly-D-Lysine